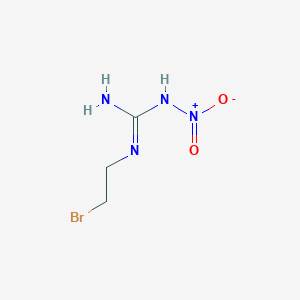
2-(2-Bromoethyl)-1-nitroguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 36872 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36872 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multi-step reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of NSC 36872 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
NSC 36872 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 36872 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of NSC 36872 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Aplicaciones Científicas De Investigación
NSC 36872 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: NSC 36872 is used in biological assays and experiments to study its effects on cellular processes and pathways.
Medicine: This compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: NSC 36872 is used in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of NSC 36872 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which NSC 36872 is used.
Comparación Con Compuestos Similares
Similar Compounds
NSC 36872 can be compared with other similar compounds, such as:
NSC 12345: Known for its similar reactivity and applications in organic synthesis.
NSC 67890: Used in biological assays and has potential therapeutic applications.
Uniqueness
What sets NSC 36872 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. This makes it a valuable compound for a wide range of scientific research and industrial applications.
Propiedades
Número CAS |
6266-36-0 |
|---|---|
Fórmula molecular |
C3H7BrN4O2 |
Peso molecular |
211.02 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1-nitroguanidine |
InChI |
InChI=1S/C3H7BrN4O2/c4-1-2-6-3(5)7-8(9)10/h1-2H2,(H3,5,6,7) |
Clave InChI |
PSCNIDRSTKFGCP-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)N=C(N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















